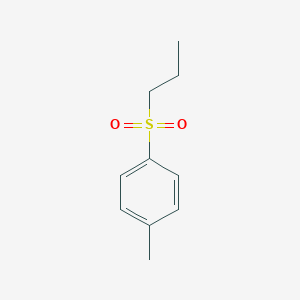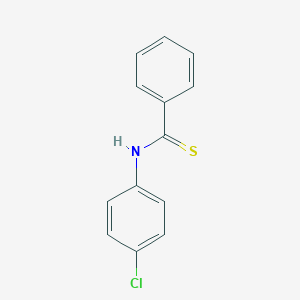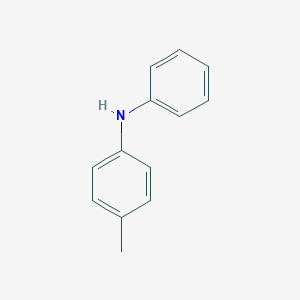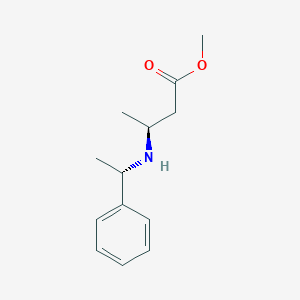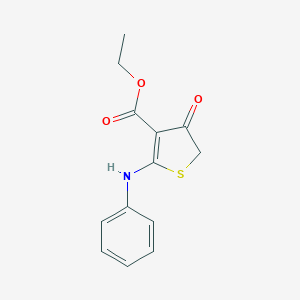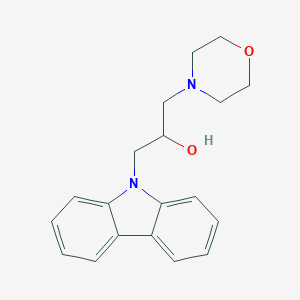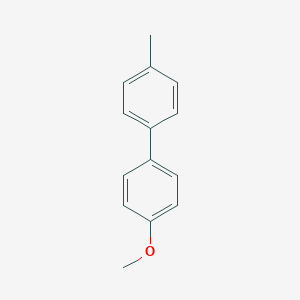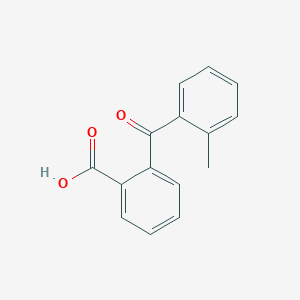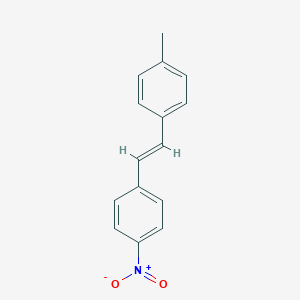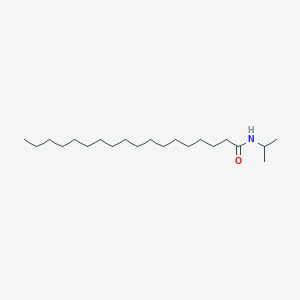
Octadecanamide, N-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octadecanamide, N-(1-methylethyl)-, also known as oleamide, is a fatty acid amide that is naturally produced in the human body. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. The purpose of
科学的研究の応用
Oleamide has been extensively studied for its potential applications in various fields. In medicine, it has been shown to have neuroprotective, analgesic, and sleep-inducing effects. It has also been studied for its potential use in the treatment of anxiety, depression, and addiction. In agriculture, Octadecanamide, N-(1-methylethyl)- has been shown to have insecticidal properties, making it a potential natural pesticide. In industry, it has been studied for its lubricating properties, making it a potential replacement for synthetic lubricants.
作用機序
Oleamide is believed to act on multiple targets in the body, including the endocannabinoid system, GABA receptors, and ion channels. It is thought to increase the activity of GABA receptors, leading to sedative and anxiolytic effects. It is also believed to inhibit the activity of ion channels, leading to analgesic effects. In addition, Octadecanamide, N-(1-methylethyl)- has been shown to increase the levels of endocannabinoids in the body, leading to neuroprotective effects.
生化学的および生理学的効果
Oleamide has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of dopamine and serotonin in the brain, leading to mood-enhancing effects. It has also been shown to decrease the levels of inflammatory cytokines, leading to anti-inflammatory effects. In addition, Octadecanamide, N-(1-methylethyl)- has been shown to increase the levels of antioxidants in the body, leading to neuroprotective effects.
実験室実験の利点と制限
Oleamide has several advantages for lab experiments, including its natural occurrence in the body, its low toxicity, and its ability to cross the blood-brain barrier. However, it also has several limitations, including its low solubility in water, which can make it difficult to administer in experiments, and its potential to degrade over time, which can affect the accuracy of results.
将来の方向性
There are several future directions for research on Octadecanamide, N-(1-methylethyl)-. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as a natural pesticide in agriculture. In addition, further research is needed to fully understand the mechanism of action of Octadecanamide, N-(1-methylethyl)- and its potential applications in various fields.
Conclusion:
In conclusion, Octadecanamide, N-(1-methylethyl)- is a fatty acid amide that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized through enzymatic and chemical methods and has been studied for its potential use in medicine, agriculture, and industry. It acts on multiple targets in the body, leading to various biochemical and physiological effects. While it has several advantages for lab experiments, it also has limitations that need to be considered. There are several future directions for research on Octadecanamide, N-(1-methylethyl)-, including its potential use in the treatment of neurodegenerative diseases and as a natural pesticide.
合成法
Oleamide can be synthesized through various methods, including enzymatic and chemical synthesis. Enzymatic synthesis involves the use of enzymes such as lipases, which catalyze the formation of Octadecanamide, N-(1-methylethyl)- from oleic acid and ethanolamine. Chemical synthesis involves the reaction of oleic acid with isopropylamine in the presence of a catalyst such as sulfuric acid.
特性
CAS番号 |
106438-51-1 |
|---|---|
製品名 |
Octadecanamide, N-(1-methylethyl)- |
分子式 |
C21H43NO |
分子量 |
325.6 g/mol |
IUPAC名 |
N-propan-2-yloctadecanamide |
InChI |
InChI=1S/C21H43NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)22-20(2)3/h20H,4-19H2,1-3H3,(H,22,23) |
InChIキー |
KKKHFKPIVTXUML-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(C)C |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(C)C |
同義語 |
OctadecanaMide, N-(1-Methylethyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



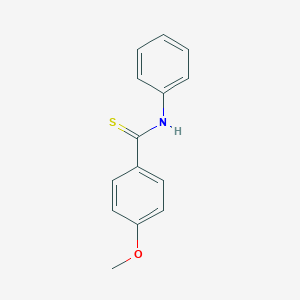
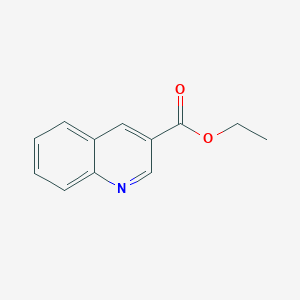

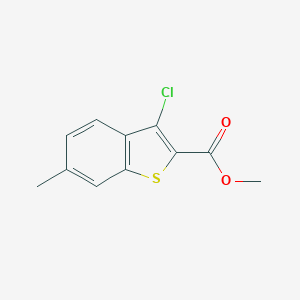
![N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B188797.png)
